1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

Catalog No.
S16160008
CAS No.
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic ac...

Product Name

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid

IUPAC Name

1-(4-phenylmethoxybenzoyl)piperidine-4-carboxylic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c22-19(21-12-10-17(11-13-21)20(23)24)16-6-8-18(9-7-16)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,23,24)

InChI Key

RAAWMOQORLPELJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a benzyloxy group, and a carboxylic acid functionality. Its molecular formula is C14H17NO4, and it has a molecular weight of approximately 263.29 g/mol. The compound is also known by various synonyms such as 1-benzyloxycarbonylpiperidine-4-carboxylic acid and N-benzyl-4-piperidinecarboxylic acid, among others. It is classified under CAS number 10314-98-4 and is recognized for its potential applications in medicinal chemistry and drug development .

Typical of piperidine derivatives, including acylation, esterification, and hydrolysis. For instance, the presence of the carboxylic acid group allows it to participate in esterification reactions with alcohols to form esters. Additionally, the benzyloxy group can be cleaved under certain conditions (e.g., hydrogenolysis) to yield the corresponding phenolic compound. The reactivity of this compound can be exploited in synthetic pathways aimed at developing more complex molecules .

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid has shown promise in biological studies, particularly in the context of neuropharmacology. Compounds with similar structures have been investigated for their potential as inhibitors of neurotropic viruses and as agents targeting neurological disorders. The benzoylpiperidine fragment is noted for its ability to interact with various biological targets, making it a privileged structure in drug design . Specific biological assays would be necessary to determine its precise activity profile.

Several synthesis methods for 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid have been reported. A common approach involves starting from piperidine derivatives and introducing the benzyloxy group through nucleophilic substitution reactions. Following this, acylation can be performed using benzoyl chloride or similar reagents to attach the benzoyl moiety. The synthesis typically includes steps such as:

  • Protection of the amino group on piperidine.
  • Acylation with benzoyl chloride.
  • Deprotection to yield the final product.

These methods can vary in terms of yield and purity depending on the reaction conditions employed .

The applications of 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid are primarily found in medicinal chemistry. Its structural features make it a candidate for developing pharmaceuticals aimed at treating neurological disorders or acting as antiviral agents. Additionally, it may serve as an intermediate in synthesizing more complex compounds with specific therapeutic effects .

Interaction studies involving 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid could focus on its binding affinity to various receptors or enzymes relevant to neurological function or viral replication. Such studies would typically employ techniques like surface plasmon resonance or radiolabeled ligand binding assays to elucidate its pharmacodynamics and pharmacokinetics . Understanding these interactions is crucial for determining its potential therapeutic applications.

1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid shares structural similarities with several other compounds that feature piperidine rings and benzoyl functionalities. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
1-benzylpiperidine-4-carboxylic acidPiperidine ring with a benzyl groupLacks the benzyloxy group
N-benzyl-isonipecotic acidSimilar piperidine structureContains an isonipecotic framework
1-carbobenzoxyisonipecotic acidIsonipecotic acid derivativeDifferent acyl substituent
1-(2-(4-chlorophenyl)amino)benzoylpiperidine-4-carboxylic acidContains an amino group on the aromatic ringMore complex substitution pattern

The uniqueness of 1-(4-(Benzyloxy)benzoyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.14705815 g/mol

Monoisotopic Mass

339.14705815 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-15

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